molecular formula C13H12Cl2N4O2S B13445026 4-Chloro-5-(3-chloro-4-methylphenyl)-2-cyano-N,N-dimethyl-1H-imidazole-1-sulfonamide

4-Chloro-5-(3-chloro-4-methylphenyl)-2-cyano-N,N-dimethyl-1H-imidazole-1-sulfonamide

Cat. No.: B13445026
M. Wt: 359.2 g/mol
InChI Key: DBRBNNYPRQIETM-UHFFFAOYSA-N
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Description

4-Chloro-5-(3-chloro-4-methylphenyl)-2-cyano-N,N-dimethyl-1H-imidazole-1-sulfonamide is a complex organic compound with a unique structure that includes both aromatic and heterocyclic components

Preparation Methods

The synthesis of 4-Chloro-5-(3-chloro-4-methylphenyl)-2-cyano-N,N-dimethyl-1H-imidazole-1-sulfonamide typically involves multiple steps. One common method starts with methylacetophenone as a raw material. The process includes oxidation using selenium dioxide to prepare an intermediate, followed by chlorination and reduction using thionyl chloride. The final step involves reacting the intermediate with N,N-dimethyl sulfonamide chloride to obtain the target compound .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like selenium dioxide and reducing agents like thionyl chloride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Chloro-5-(3-chloro-4-methylphenyl)-2-cyano-N,N-dimethyl-1H-imidazole-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to 4-Chloro-5-(3-chloro-4-methylphenyl)-2-cyano-N,N-dimethyl-1H-imidazole-1-sulfonamide include other chlorinated phenols and imidazole derivatives. These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture. The uniqueness of this compound lies in its combination of aromatic and heterocyclic components, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C13H12Cl2N4O2S

Molecular Weight

359.2 g/mol

IUPAC Name

4-chloro-5-(3-chloro-4-methylphenyl)-2-cyano-N,N-dimethylimidazole-1-sulfonamide

InChI

InChI=1S/C13H12Cl2N4O2S/c1-8-4-5-9(6-10(8)14)12-13(15)17-11(7-16)19(12)22(20,21)18(2)3/h4-6H,1-3H3

InChI Key

DBRBNNYPRQIETM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=C(N=C(N2S(=O)(=O)N(C)C)C#N)Cl)Cl

Origin of Product

United States

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